N,N'-Diacetyl-L-cystine dimethyl ester CAS 32381-28-5
N,N'-Diacetyl-L-cystine dimethyl ester CAS 32381-28-5
An In-depth Technical Guide to N,N'-Diacetyl-L-cystine Dimethyl Ester (CAS 32381-28-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Diacetyl-L-cystine dimethyl ester (DACDM), a derivative of the amino acid L-cystine, is emerging as a compound of significant interest in biomedical research and pharmaceutical development. As the disulfide dimer of N-acetyl-L-cysteine (NAC) methyl ester, DACDM offers enhanced lipophilicity, which may translate to improved cellular uptake and pharmacokinetic properties compared to its parent compounds. This guide provides a comprehensive technical overview of DACDM, including its synthesis, physicochemical properties, biological activity with a focus on its immunomodulatory and anti-inflammatory effects, and its applications as a research tool and pharmaceutical reference standard.
Introduction: A Molecule of Growing Importance
N,N'-Diacetyl-L-cystine dimethyl ester, with the CAS number 32381-28-5, is structurally a disulfide-linked dimer of N-acetyl-L-cysteine where the carboxylic acid groups have been converted to methyl esters.[1][2] This modification from its parent compound, N,N'-diacetyl-L-cystine (DiNAC), increases its lipophilicity, a key factor in its potential for enhanced biological activity.[3] DACDM serves as a highly characterized reference material in the pharmaceutical industry, particularly in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Acetylcysteine.[3] Beyond this, its intriguing biological activities, particularly its potent immunomodulatory effects, position it as a valuable tool for researchers exploring inflammatory and oxidative stress-related diseases.
Physicochemical Properties
A clear understanding of the physicochemical properties of DACDM is essential for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 32381-28-5 | [2] |
| Molecular Formula | C₁₂H₂₀N₂O₆S₂ | [3] |
| Molecular Weight | 352.43 g/mol | [3] |
| IUPAC Name | Methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate | [3] |
| Synonyms | Dimethyl Diacetyl Cystinate; (2R, 2'R)-Dimethyl 3,3′-disulfanediylbis(2-acetamidopropanoate) | [3] |
| Computed XLogP3 | 0.3 | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] | [5] |
Synthesis and Characterization
The synthesis of N,N'-Diacetyl-L-cystine dimethyl ester can be approached in a two-step process: first, the N-acetylation of L-cystine to form N,N'-diacetyl-L-cystine (DiNAC), followed by the esterification of the carboxylic acid groups.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for N,N'-Diacetyl-L-cystine dimethyl ester.
Experimental Protocol: Synthesis of N,N'-Diacetyl-L-cystine Dimethyl Ester
This protocol is a composite method based on the synthesis of the precursor and general esterification procedures for N-acetylated amino acids.[6][7]
Step 1: Synthesis of N,N'-Diacetyl-L-cystine (DiNAC) from L-Cystine [6]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature probe, suspend L-cystine in a suitable solvent such as methanol.
-
Basification: Cool the suspension to approximately 5-10°C and add a base, for example, sodium hydroxide, to facilitate the dissolution of L-cystine.
-
Acetylation: While maintaining the low temperature, slowly add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the resulting N,N'-diacetyl-L-cystine can be isolated. If the disodium salt is formed, it can be precipitated and filtered. For the free acid, an acidic workup would be required.
Step 2: Esterification of N,N'-Diacetyl-L-cystine to DACDM [7]
-
Reaction Setup: Suspend the synthesized N,N'-diacetyl-L-cystine in anhydrous methanol.
-
Catalyst Addition: Carefully add acetyl chloride to the methanolic suspension. This will generate HCl in situ, which acts as a catalyst for the esterification.
-
Heating: Heat the reaction mixture, for instance, to 70°C, for a sufficient duration (e.g., 1 hour) to ensure complete esterification.
-
Reaction Monitoring: Monitor the formation of the dimethyl ester by TLC or HPLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure N,N'-Diacetyl-L-cystine dimethyl ester.
Analytical Characterization
The identity and purity of the synthesized DACDM should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons, methoxy protons, and the protons of the cystine backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, as well as the carbons of the cystine backbone. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 352.43 g/mol .[3] Fragmentation patterns can provide further structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide and ester carbonyl groups, as well as N-H and C-H stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, confirming the purity of the compound.[8] |
Biological Activity and Mechanism of Action
The primary biological significance of N,N'-Diacetyl-L-cystine dimethyl ester lies in its potent immunomodulatory and anti-inflammatory properties, which are largely attributed to its ability to modulate the NF-κB signaling pathway.
Inhibition of NF-κB Activation
Research has shown that DACDM can suppress the binding of the transcription factor NF-κB to DNA at concentrations significantly lower (50-100 µM) than those required for N-acetyl-L-cysteine (NAC) (10-30 mM).[9] Interestingly, the mechanism of action of DACDM appears to be distinct from that of NAC. While NAC inhibits the degradation of IκB (the inhibitory protein of NF-κB), DACDM does not affect IκB degradation but rather prevents the activated NF-κB from binding to its DNA target sites.[9] This suggests a more direct or downstream point of intervention in the NF-κB signaling cascade.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of DACDM in the context of NF-κB signaling.
Caption: Proposed mechanism of NF-κB inhibition by DACDM.
Anti-Atherosclerotic and Immunomodulatory Effects
The parent compound, DiNAC, has demonstrated significant anti-atherosclerotic effects in animal models.[10] It is believed that these effects are linked to its immunomodulatory properties rather than general antioxidant activity.[10] DiNAC has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions.[11] Given that DACDM is a more lipophilic derivative, it is plausible that it may exhibit similar or even enhanced immunomodulatory and anti-atherosclerotic potential.
Applications in Research and Drug Development
N,N'-Diacetyl-L-cystine dimethyl ester has several key applications in both academic research and the pharmaceutical industry.
Pharmaceutical Reference Standard
DACDM is utilized as a well-characterized reference standard in the quality control and manufacturing of Acetylcysteine, a widely used mucolytic agent.[3] Its stability and defined chemical properties make it suitable for use in analytical method development and validation as required by regulatory bodies like the USP, EMA, JP, and BP.[3]
Research Tool for Studying Inflammation and Oxidative Stress
As a potent inhibitor of NF-κB, DACDM is a valuable tool for researchers investigating inflammatory diseases, neurodegenerative disorders, and other conditions where NF-κB plays a pathogenic role. Its ability to modulate the immune response also makes it relevant for studies in immunology and autoimmune diseases.
Potential Therapeutic Agent
The enhanced lipophilicity of DACDM compared to NAC and DiNAC suggests it may have improved bioavailability and ability to cross cellular membranes, including the blood-brain barrier. This opens up possibilities for its investigation as a potential therapeutic agent for central nervous system disorders characterized by inflammation and oxidative stress.
Experimental Protocol: In Vitro NF-κB Translocation Assay
The following is a generalized protocol for assessing the inhibitory effect of DACDM on NF-κB translocation in a cell-based assay.[1]
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of N,N'-Diacetyl-L-cystine dimethyl ester (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a predetermined pre-incubation period (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for a specific duration (e.g., 30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunofluorescence Staining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB stain within the nucleus relative to the cytoplasm.
Safety and Handling
Conclusion
N,N'-Diacetyl-L-cystine dimethyl ester is a promising molecule with established applications as a pharmaceutical reference standard and significant potential as a research tool and therapeutic agent. Its enhanced lipophilicity and potent, specific mechanism of NF-κB inhibition make it a valuable compound for investigating and potentially treating a range of inflammatory and oxidative stress-related diseases. Further research into its pharmacokinetic profile, in vivo efficacy, and safety is warranted to fully elucidate its therapeutic potential.
References
- Google Patents. (2021). PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY.
- Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
- Godin, J. P., et al. (2006). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 78(19), 6856-6862.
-
MDPI. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. [Link]
-
Veeprho. N,N'-Diacetyl-L-cystine Dimethyl Ester | CAS 32381-28-5. [Link]
-
ResearchGate. N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. [Link]
-
PubMed. (2001). N,N'-diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. [Link]
-
PubChem. L-Cystine,N'-diacetyl-, dimethyl ester. [Link]
-
PubMed. (1999). Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: N-Acetyl-L-cysteine. [Link]
-
PMC - NIH. (2014). Effect of acetyl esterification on physicochemical properties of chick pea (Cicer arietinum L.) starch. [Link]
-
ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
PubMed. (1985). Determination of N-acetyl-L-cysteine in Biological Fluids. [Link]
-
Semantic Scholar. diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits. [Link]
-
ACS Publications. (2009). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]
-
Semantic Scholar. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. [Link]
-
PMC - NIH. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. [Link]
-
PubMed. (1998). Supplementation of N-acetylcysteine inhibits NFkappaB activation and protects against alloxan-induced diabetes in CD-1 mice. [Link]
-
MDPI. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. [Link]
-
NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). N,S-Diacetyl-L-cysteine | C7H11NO4S | MD Topology | NMR | X-Ray. [Link]
-
RIVM. (2021). Risk assessment of food supplements containing N-acetylcysteine (NAC). [Link]
-
Korean Chemical Society. (2019). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]
Sources
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N,S-Diacetyl-L-cysteine | C7H11NO4S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. veeprho.com [veeprho.com]
- 4. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. researchgate.net [researchgate.net]
- 10. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
